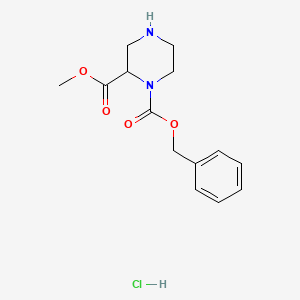

1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-O-benzyl 2-O-methyl piperazine-1,2-dicarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4.ClH/c1-19-13(17)12-9-15-7-8-16(12)14(18)20-10-11-5-3-2-4-6-11;/h2-6,12,15H,7-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRUPZPVVRPOJKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNCCN1C(=O)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662617 | |

| Record name | 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

392332-17-1 | |

| Record name | 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride, a piperazine derivative of significant interest in medicinal chemistry. While specific experimental data for this exact molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogues and foundational chemical principles to project its physicochemical properties, outline a plausible synthetic route, propose potential pharmacological applications, and detail relevant analytical methodologies. This guide serves as a foundational resource for researchers investigating novel piperazine-based compounds in drug discovery and development.

Introduction: The Piperazine Scaffold in Drug Discovery

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous and privileged scaffold in modern medicinal chemistry. Its unique structural and physicochemical properties, including its ability to engage in various biological interactions and its favorable pharmacokinetic profile, have led to its incorporation into a wide array of approved therapeutic agents.[1][2] Piperazine derivatives have demonstrated a broad spectrum of pharmacological activities, notably impacting the central nervous system by modulating monoamine pathways.[3][4] The N-benzylpiperazine (BZP) moiety, in particular, is known for its stimulant and euphoric effects, acting on serotonergic and dopaminergic systems.[5][6]

The subject of this guide, this compound, combines the benzylpiperazine framework with a dicarboxylate substitution, suggesting a nuanced pharmacological profile with potential applications in neuroscience and beyond. The hydrochloride salt form enhances aqueous solubility and stability, making it suitable for pharmaceutical formulation and biological testing.

Physicochemical Properties

Based on its chemical structure and data from chemical suppliers, the key physicochemical properties of this compound are summarized below.[7] It is important to note that some properties of the free base form are also included for a comprehensive understanding.[8]

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 392332-17-1 | [7] |

| Molecular Formula | C₁₄H₁₉ClN₂O₄ | [7] |

| Molecular Weight | 314.77 g/mol | [7] |

| Boiling Point (free base) | 406.5±45.0 °C at 760 mmHg | [8] |

| Density (free base) | 1.2±0.1 g/cm³ | [8] |

| Storage Conditions | Inert atmosphere, 2-8°C | [7] |

Synthesis and Structural Elucidation

Proposed Synthetic Pathway

The synthesis would likely commence with a commercially available piperazine-2-carboxylic acid methyl ester. The subsequent steps would involve N-benzylation followed by the introduction of the second carboxyl group and finally, conversion to the hydrochloride salt.

Diagram: Proposed Synthesis of this compound

Sources

- 1. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Benzylpiperazine - Wikipedia [en.wikipedia.org]

- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 7. 392332-17-1|this compound|BLD Pharm [bldpharm.com]

- 8. biosynce.com [biosynce.com]

- 9. connectjournals.com [connectjournals.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1][2][3][4] Its unique physicochemical properties, including the presence of two nitrogen atoms that can be functionalized, make it a versatile building block in the design of novel therapeutics.[4][5] Piperazine derivatives have demonstrated a broad spectrum of pharmacological activities, including antiviral, antibacterial, anticancer, and antipsychotic effects.[4][6] This guide focuses on a specific derivative, 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride , a compound of interest for its potential as an intermediate in the synthesis of complex molecules for drug discovery.[7]

This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and its applications in the field of medicinal chemistry.

Chemical Identity and Physicochemical Properties

CAS Number: 392332-17-1

Molecular Formula: C₁₄H₁₉ClN₂O₄

Molecular Weight: 314.77 g/mol

The hydrochloride salt of 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate is typically a white to off-white solid. Its solubility is expected to be enhanced in polar protic solvents, such as water and alcohols, due to the presence of the hydrochloride salt. The free base form, 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate (CAS Number: 126937-43-7), is likely to be more soluble in organic solvents.[8]

| Property | Value | Source |

| CAS Number | 392332-17-1 | N/A |

| Molecular Formula | C₁₄H₁₉ClN₂O₄ | N/A |

| Molecular Weight | 314.77 g/mol | N/A |

| Boiling Point (Free Base) | 406.5 ± 45.0 °C at 760 mmHg | [8] |

| Density (Free Base) | 1.2 ± 0.1 g/cm³ | [8] |

Synthesis and Purification

The synthesis of this compound can be envisioned as a multi-step process, starting from commercially available piperazine. The following is a proposed synthetic workflow, based on established methodologies for the derivatization of piperazines.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol:

This protocol is a representative example based on general procedures for similar compounds and may require optimization.

Step 1: Synthesis of 1-Benzylpiperazine

-

To a solution of piperazine (2 equivalents) in a suitable solvent such as ethanol, add benzyl bromide (1 equivalent) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Partition the residue between an aqueous solution of sodium hydroxide and an organic solvent like dichloromethane.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to yield 1-benzylpiperazine.

Step 2: Synthesis of 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate (Free Base)

This step is a simplification of a potentially more complex multi-step process and is presented for illustrative purposes.

-

Dissolve 1-benzylpiperazine (1 equivalent) in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C.

-

Add a strong base, such as n-butyllithium (n-BuLi), dropwise to deprotonate the piperazine ring.

-

After stirring for a period, introduce methyl chloroformate (1.1 equivalents) to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for several hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the purified 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

-

Add a solution of hydrochloric acid in ether (e.g., 2 M) dropwise with stirring.

-

The hydrochloride salt should precipitate out of the solution.

-

Collect the solid by filtration, wash with cold ether, and dry under vacuum to obtain this compound.[9]

Spectroscopic Characterization (Predicted)

¹H NMR:

-

Aromatic Protons: A multiplet in the range of 7.2-7.5 ppm corresponding to the protons of the benzyl group.

-

Benzylic Protons: A singlet or AB quartet around 4.5-5.2 ppm for the -CH₂- group of the benzyl moiety.

-

Piperazine Ring Protons: A series of complex multiplets between 2.5 and 4.0 ppm. The proton at the C2 position, adjacent to the methyl ester, is expected to be a distinct signal.

-

Methyl Ester Protons: A singlet around 3.7 ppm.

-

N-H Proton: A broad singlet, the chemical shift of which will be concentration and solvent dependent.

¹³C NMR:

-

Aromatic Carbons: Signals in the range of 127-138 ppm.

-

Carbonyl Carbons: Two signals in the downfield region, typically between 155 and 175 ppm, for the two carboxylate groups.

-

Benzylic Carbon: A signal around 67 ppm.

-

Piperazine Ring Carbons: Signals in the range of 40-60 ppm.

-

Methyl Ester Carbon: A signal around 52 ppm.

Mass Spectrometry (MS):

In an electrospray ionization (ESI) mass spectrum, the parent ion would be expected at an m/z corresponding to the free base [M+H]⁺.

Infrared (IR) Spectroscopy:

-

N-H Stretch: A broad absorption band in the region of 3300-3500 cm⁻¹ for the protonated amine.

-

C=O Stretch: Strong absorption bands around 1740 cm⁻¹ (ester) and 1690 cm⁻¹ (carbamate).

-

C-N Stretch: Absorptions in the 1000-1250 cm⁻¹ region.

-

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

Applications in Drug Discovery and Medicinal Chemistry

Piperazine derivatives are integral to modern drug discovery due to their ability to modulate the physicochemical properties of a lead compound, such as solubility and bioavailability.[5][7] The title compound, this compound, serves as a valuable chiral building block for the synthesis of more complex molecules. The benzyl and methyl ester groups provide handles for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR).

The piperazine core is found in numerous approved drugs, highlighting its therapeutic importance.[4] Derivatives of this scaffold have been investigated for a wide range of therapeutic targets, including central nervous system (CNS) disorders, infectious diseases, and cancer.[3][4]

Caption: Key features and potential applications of the title compound in drug discovery.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment.[12][13] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[13][14]

Based on the safety data for related piperazine derivatives, this compound may cause skin and eye irritation.[15][16][17] Inhalation of the dust should be avoided.[13] In case of contact with skin or eyes, rinse immediately with plenty of water.[14] For detailed safety information, it is always recommended to consult the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical entity for researchers and scientists in the field of drug discovery and medicinal chemistry. Its well-defined structure, incorporating the versatile piperazine scaffold, makes it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and its potential applications, serving as a valuable resource for professionals in the field.

References

- Google Patents. (n.d.). Process for preparing N-benzyl piperazine.

- Yilmaz, F., & Menteşe, M. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.

-

Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved from [Link]

- Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.

- Google Patents. (n.d.). Preparation method of 1-(2-pyrimidine) piperazine hydrochloride.

-

PubChem. (n.d.). Benzyl piperazine-1-carboxylate. Retrieved from [Link]

-

BIOSYNCE. (n.d.). 1-Benzyl 2-methyl Piperazine-1,2-dicarboxylate CAS 126937-43-7. Retrieved from [Link]

-

PubChem. (n.d.). 1-Benzyl-2-methylpiperazine. Retrieved from [Link]

- SWGDRUG.org. (2005). BENZYLPIPERAZINE.

- Cayman Chemical. (2025).

- Fisher Scientific. (2025). SAFETY DATA SHEET - 1-(Benzyloxycarbonyl)piperazine.

- Biosynth. (2022).

- Copies of 1H, 13C, 19F NMR spectra. (n.d.).

- ResearchGate. (n.d.). The medicinal chemistry of piperazines: A review.

- Supporting Information for Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires C

-

Cheméo. (n.d.). Chemical Properties of 1-Benzylpiperazine (CAS 2759-28-6). Retrieved from [Link]

- PubMed. (n.d.). The medicinal chemistry of piperazines: A review.

- J & W PharmLab, LLC. (n.d.). MATERIAL SAFETY DATA SHEET - 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine dihydrochloride.

- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2016). exploring pharmacological significance of piperazine scaffold.

- MDPI. (n.d.). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one).

- PubChem. (n.d.). 2-Methylpiperazine.

- SciSpace. (2016). 1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies.

- Fisher Scientific. (2025).

- ResearchGate. (2025). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD.

- Encyclopedia MDPI. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 3. researchgate.net [researchgate.net]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. chemimpex.com [chemimpex.com]

- 8. biosynce.com [biosynce.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. connectjournals.com [connectjournals.com]

- 11. 1-Benzylpiperazine(2759-28-6) 1H NMR [m.chemicalbook.com]

- 12. biosynth.com [biosynth.com]

- 13. jwpharmlab.com [jwpharmlab.com]

- 14. fishersci.com [fishersci.com]

- 15. Benzyl piperazine-1-carboxylate | C12H16N2O2 | CID 643495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 1-Benzyl-2-methylpiperazine | C12H18N2 | CID 10442525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to the Molecular Weight of 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride

Abstract: This technical guide provides a comprehensive analysis of 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride, focusing on the precise determination of its molecular weight. The document delineates the theoretical calculation based on its molecular formula and presents the industry-standard experimental verification using mass spectrometry. Authored for researchers, scientists, and professionals in drug development, this paper emphasizes the causality behind analytical choices, offering field-proven insights into the characterization of this complex piperazine derivative. A detailed protocol for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis is provided, ensuring a self-validating and reproducible methodology.

Introduction to the Target Compound

This compound is a substituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its favorable pharmacokinetic properties.[1][2] The subject compound is characterized by a benzyl carbamate at the 1-position and a methyl ester at the 2-position of the piperazine ring. Its hydrochloride salt form is often utilized to improve solubility and stability, which are critical attributes for pharmaceutical development.[3]

An accurate determination of the molecular weight is a foundational step in chemical synthesis and analysis. It serves as the primary identifier in quality control, confirms the success of a synthetic route, and is essential for stoichiometric calculations in subsequent reactions or formulation development.

Theoretical Molecular Weight: Calculation and Rationale

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation must account for the specific isotopes and their natural abundance, though for standard laboratory work, average atomic weights are used.

The target molecule is a hydrochloride salt. It is crucial to distinguish between the free base and the salt form for accurate molecular weight determination.

-

Free Base: 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate

-

Hydrochloride Salt: this compound

The molecular formula for the free base is C₁₄H₁₈N₂O₄.[4] The addition of one molecule of hydrogen chloride (HCl) results in the hydrochloride salt, with the molecular formula C₁₄H₁₉ClN₂O₄.[5]

The theoretical molecular weight is calculated as follows:

-

Carbon (C): 14 atoms × 12.011 u = 168.154 u

-

Hydrogen (H): 19 atoms × 1.008 u = 19.152 u

-

Chlorine (Cl): 1 atom × 35.453 u = 35.453 u

-

Nitrogen (N): 2 atoms × 14.007 u = 28.014 u

-

Oxygen (O): 4 atoms × 15.999 u = 63.996 u

Sum (Molecular Weight): 168.154 + 19.152 + 35.453 + 28.014 + 63.996 = 314.769 u

This value is typically rounded to two decimal places for practical use.

Data Summary: Physicochemical Identifiers

| Property | 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate (Free Base) | This compound (Salt) |

| CAS Number | 126937-43-7[4] | 392332-17-1[5] |

| Molecular Formula | C₁₄H₁₈N₂O₄[4] | C₁₄H₁₉ClN₂O₄[5] |

| Molecular Weight | 278.31 g/mol [4] | 314.77 g/mol [5] |

Experimental Verification: The Role of Mass Spectrometry

While theoretical calculation provides a precise expected value, experimental verification is mandatory for structure confirmation and purity assessment. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.

Causality of Technique Selection: Mass spectrometry is chosen over other techniques (like titration or elemental analysis) for its unparalleled accuracy, sensitivity, and ability to provide structural information. It measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of the molecular weight with precision to several decimal places. This level of accuracy can distinguish between compounds with the same nominal mass but different elemental compositions.[6]

In a typical Electrospray Ionization (ESI) mass spectrometry experiment, the hydrochloride salt will dissociate in solution. The molecule will then be ionized, most commonly through protonation, resulting in a positively charged ion [M+H]⁺, where 'M' represents the free base. Therefore, the expected primary ion observed in the mass spectrum will correspond to the mass of the free base (C₁₄H₁₈N₂O₄) plus the mass of a proton (H⁺).

-

Expected m/z: 278.31 (Mass of Free Base) + 1.008 (Mass of H⁺) ≈ 279.13

Observing this specific m/z value provides strong evidence for the identity of the compound.

Detailed Experimental Protocol: LC-MS Analysis

This protocol outlines a self-validating workflow for the confirmation of the molecular weight of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

Objective: To separate the analyte from potential impurities and confirm its molecular weight via ESI-MS.

Materials:

-

This compound sample

-

HPLC-grade water with 0.1% formic acid (Mobile Phase A)

-

HPLC-grade acetonitrile with 0.1% formic acid (Mobile Phase B)

-

Methanol (for sample dissolution)

-

2 mL autosampler vials with septa

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer with an Electrospray Ionization (ESI) source (e.g., a Quadrupole Time-of-Flight or Q-TOF instrument)

Step-by-Step Methodology:

-

Standard and Sample Preparation:

-

Rationale: Accurate weighing is critical for quantitative applications, and proper dissolution ensures the sample is suitable for injection.[7]

-

Prepare a stock solution by accurately weighing ~1 mg of the compound and dissolving it in 1.0 mL of methanol to create a 1 mg/mL solution.

-

Create a working solution by diluting the stock solution 1:100 in a 50:50 mixture of Mobile Phase A and B to a final concentration of 10 µg/mL.

-

Transfer the working solution to an autosampler vial.

-

Prepare a "blank" sample containing only the 50:50 mobile phase mixture to ensure no system contamination.

-

-

LC Method Parameters:

-

Rationale: A gradient elution is used to effectively separate the analyte from any non-polar or polar impurities. The C18 column is a standard choice for reverse-phase chromatography of moderately polar organic molecules.

-

Column: C18, 2.1 x 50 mm, 1.8 µm particle size

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 2 µL

-

Column Temperature: 40 °C

-

Gradient:

-

0.0 min: 5% B

-

5.0 min: 95% B

-

7.0 min: 95% B

-

7.1 min: 5% B

-

9.0 min: 5% B

-

-

-

MS Method Parameters:

-

Rationale: ESI in positive ion mode is selected because the nitrogen atoms in the piperazine ring are readily protonated. A wide scan range ensures the capture of the expected molecular ion.

-

Ionization Mode: ESI Positive

-

Scan Range: 100 - 500 m/z

-

Capillary Voltage: 3.5 kV

-

Gas Temperature: 325 °C

-

Nebulizer Pressure: 40 psi

-

-

Analysis Sequence:

-

Run the blank sample first to establish a baseline.

-

Run the prepared sample.

-

Run a second blank to confirm no carryover.

-

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the LC-MS experiment, from sample handling to final data interpretation.

Caption: Workflow for Molecular Weight Verification by LC-MS.

Interpreting the Results

Upon completion of the LC-MS run, the data analysis software will produce a total ion chromatogram (TIC) and a mass spectrum for the peak of interest.

-

Chromatographic Peak: The TIC should show a distinct peak at a specific retention time. The sharpness and symmetry of this peak provide an initial indication of the sample's purity.

-

Mass Spectrum: By extracting the mass spectrum from this chromatographic peak, you can identify the m/z values of the ions detected. The most abundant peak should correspond to the protonated molecule [M+H]⁺.

-

Primary Confirmation: The presence of a strong signal at m/z 279.13 confirms the molecular weight of the free base.

-

Isotopic Pattern: High-resolution instruments will also resolve the isotopic pattern. The relative abundance of the peak at m/z 280.13 (due to the natural abundance of ¹³C) should match the theoretical prediction for a molecule with 14 carbon atoms, providing a second layer of confirmation.

-

The absence of significant signals at other m/z values within the chromatographic peak reinforces the purity of the compound. The combination of chromatographic retention time and a highly accurate mass measurement provides an unambiguous identity confirmation.

Conclusion

The molecular weight of this compound is theoretically calculated to be 314.77 g/mol . Experimental verification using mass spectrometry is the definitive method for confirmation. Due to the nature of electrospray ionization, the analysis will detect the protonated free base (C₁₄H₁₈N₂O₄) at an expected m/z of approximately 279.13 . This in-depth guide provides the theoretical foundation and a robust, field-tested LC-MS protocol to enable researchers to confidently verify the molecular weight and purity of this important piperazine derivative, ensuring the integrity of their research and development efforts.

References

-

Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]

-

BIOSYNCE. (n.d.). 1-Benzyl 2-methyl Piperazine-1,2-dicarboxylate CAS 126937-43-7. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10442525, 1-Benzyl-2-methylpiperazine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 643495, Benzyl piperazine-1-carboxylate. Retrieved from [Link]

-

001CHEMICAL. (n.d.). CAS No. 129799-15-1, 1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate. Retrieved from [Link]

-

Kopacz, A., et al. (2020). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. [Link]

- Google Patents. (n.d.). CN1634901A - Process for preparing N-benzyl piperazine.

-

Organic Syntheses. (n.d.). 1-BENZYLPIPERAZINE DIHYDROCHLORIDE. Retrieved from [Link]

-

SWGDRUG.org. (2005). BENZYLPIPERAZINE. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

-

MDPI. (2022). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75994, 1-Benzylpiperazine. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride: Structure, Synthesis, and Spectroscopic Characterization

This guide provides a comprehensive technical overview of 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride, a substituted piperazine derivative of significant interest to researchers in medicinal chemistry and drug development. The piperazine scaffold is a well-established "privileged structure" in pharmacology, prized for its ability to confer favorable pharmacokinetic properties such as improved solubility and bioavailability.[1] This document delves into the structural elucidation, a proposed synthetic pathway, and the predicted spectroscopic characteristics of the title compound, offering valuable insights for its synthesis and characterization in a research setting.

Molecular Structure and Physicochemical Properties

This compound is a chiral molecule featuring a piperazine ring asymmetrically substituted at the 1- and 2-positions. The nitrogen at the 1-position is protected with a benzyloxycarbonyl (Cbz or Z) group, a common carbamate protecting group in peptide synthesis. The 2-position holds a methyl ester. The hydrochloride salt form enhances the compound's stability and aqueous solubility.

The piperazine ring's conformational flexibility and the presence of two nitrogen atoms allow it to act as a versatile scaffold, enabling the precise spatial arrangement of pharmacophoric groups.[2] This strategic placement of substituents is a cornerstone of modern drug design, influencing a molecule's interaction with biological targets.[3]

Chemical Structure:

Caption: Structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 392332-17-1 | N/A |

| Molecular Formula | C₁₄H₁₉ClN₂O₄ | N/A |

| Molecular Weight | 314.77 g/mol | N/A |

| Free Base Name | 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate | N/A |

| Free Base CAS | 126937-43-7 | N/A |

| Free Base Formula | C₁₄H₁₈N₂O₄ | N/A |

| Free Base MW | 278.31 g/mol | N/A |

| Free Base Boiling Point | 406.5 ± 45.0 °C at 760 mmHg | N/A |

| Free Base Density | 1.2 ± 0.1 g/cm³ | N/A |

Proposed Synthetic Pathway

A robust synthesis of the target compound can be envisioned starting from the commercially available piperazine-2-carboxylic acid.[4] The strategy involves a three-step sequence: N-protection, esterification, and final salt formation. This approach allows for controlled functionalization of the piperazine ring.

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol

Step 1: Synthesis of 1-(Benzyloxycarbonyl)piperazine-2-carboxylic acid

-

Rationale: The first step is the selective protection of one of the nitrogen atoms of piperazine-2-carboxylic acid. The benzyloxycarbonyl (Cbz) group is chosen as it is stable under the conditions required for the subsequent esterification and can be readily introduced using benzyl chloroformate under Schotten-Baumann conditions. The more nucleophilic secondary amine at the 4-position is expected to react preferentially, but chromatographic purification will isolate the desired N1-protected isomer.

-

Procedure:

-

Dissolve piperazine-2-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Add sodium bicarbonate (2.5 eq) and cool the mixture to 0 °C in an ice bath.

-

Add benzyl chloroformate (1.1 eq) dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Acidify the reaction mixture with 1M HCl to pH 2-3 and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield 1-(Benzyloxycarbonyl)piperazine-2-carboxylic acid.

-

Step 2: Synthesis of 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate (Free Base)

-

Rationale: The carboxylic acid of the N-protected intermediate is converted to a methyl ester. A common method for this transformation is Fischer esterification, though for more sensitive substrates, coupling agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) or using thionyl chloride in methanol are effective.[5] The latter is a simple and high-yielding approach.

-

Procedure:

-

Suspend 1-(Benzyloxycarbonyl)piperazine-2-carboxylic acid (1.0 eq) in anhydrous methanol.

-

Cool the suspension to 0 °C and add thionyl chloride (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours until the reaction is complete (monitored by TLC).

-

Cool the mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude free base product, which can be purified by chromatography if necessary.

-

Step 3: Formation of this compound

-

Rationale: The final step involves the protonation of the more basic nitrogen at the 4-position to form the hydrochloride salt. This is typically achieved by treating a solution of the free base with a stoichiometric amount of HCl in an anhydrous organic solvent, which precipitates the salt.

-

Procedure:

-

Dissolve the purified 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate in a minimal amount of anhydrous diethyl ether or ethyl acetate.

-

Add a 2M solution of HCl in diethyl ether (1.0-1.1 eq) dropwise with stirring.

-

A white precipitate should form immediately. Continue stirring for 30 minutes at room temperature.

-

Collect the solid product by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the final hydrochloride salt.

-

Spectroscopic Characterization (Predicted)

As experimental spectra for this specific compound are not widely available, this section provides a predicted analysis based on the known spectroscopic behavior of its constituent functional groups. This serves as a guide for researchers to confirm the identity and purity of their synthesized material.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the presence of multiple signals in the aliphatic region and the potential for conformational isomers.

Table 2: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic (C₆H₅) | 7.30 - 7.40 | Multiplet | Protons of the benzyl group phenyl ring. |

| Benzylic (O-CH₂-Ph) | ~5.15 | Singlet | Methylene protons of the Cbz group. |

| Piperazine C2-H | 4.0 - 4.5 | Multiplet | Methine proton at the chiral center, deshielded by the adjacent nitrogen and ester group. |

| Methyl Ester (O-CH₃) | ~3.70 | Singlet | Protons of the methyl ester group.[6] |

| Piperazine Ring Protons | 2.8 - 3.8 | Multiplets | Complex overlapping signals from the remaining 6 protons on the piperazine ring. |

| N4-H (HCl salt) | > 10 | Broad Singlet | Proton on the protonated nitrogen, often exchangeable and very broad. |

¹³C NMR Spectroscopy

The carbon NMR will provide key information about the carbon skeleton, particularly the carbonyl carbons.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| Ester Carbonyl (C=O) | 170 - 175 | Carbonyl of the methyl ester.[7] |

| Carbamate Carbonyl (C=O) | 155 - 160 | Carbonyl of the Cbz group.[8] |

| Aromatic (C₆H₅) | 127 - 136 | Multiple signals for the carbons of the phenyl ring.[9] |

| Benzylic (O-CH₂-Ph) | ~67 | Methylene carbon of the Cbz group.[9] |

| Methyl Ester (O-CH₃) | ~52 | Methyl carbon of the ester. |

| Piperazine C2 | 55 - 60 | Chiral carbon attached to the ester. |

| Piperazine Ring Carbons | 40 - 55 | Remaining carbons of the piperazine ring. |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorptions from the two carbonyl groups.

Table 4: Predicted Key IR Absorptions

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Ammonium) | 2400 - 2800 | Broad, Strong | Characteristic of a secondary amine salt. |

| C-H Stretch (Aromatic) | 3030 - 3100 | Medium | Aromatic C-H bonds of the benzyl group. |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium | Aliphatic C-H bonds of the piperazine and benzyl CH₂. |

| Ester C=O Stretch | ~1740 | Strong | Carbonyl stretch of the methyl ester.[10] |

| Carbamate C=O Stretch | ~1690 | Strong | Carbonyl stretch of the benzyloxycarbonyl group.[11] |

| C-O Stretch | 1100 - 1300 | Strong | Two strong bands are expected for the C-O single bonds of the ester and carbamate. |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium | Benzene ring skeletal vibrations. |

Mass Spectrometry (MS)

For the free base (m/z = 278.31), Electron Ionization (EI) would likely show characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A peak at m/z = 278 corresponding to the molecular weight of the free base may be observed.

-

Major Fragmentation: The most prominent fragmentation pathway for benzyl-containing compounds is the cleavage of the benzylic bond to form the stable tropylium cation.

-

Loss of the benzyl group leading to a fragment.

-

A strong peak at m/z = 91 , corresponding to the [C₇H₇]⁺ tropylium ion, is highly characteristic.[12]

-

-

Other Fragments: Loss of the methoxycarbonyl group (-COOCH₃, 59 Da) or cleavage of the piperazine ring could also occur.

Significance in Drug Discovery and Development

The piperazine heterocycle is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs.[2] Its inclusion is often a strategic choice to enhance aqueous solubility, improve absorption, and modulate the overall pharmacokinetic profile of a drug candidate.[1] Substituted piperazine-1,2-dicarboxylates serve as constrained amino acid bioisosteres and are valuable building blocks for creating libraries of complex molecules for high-throughput screening. The specific substitution pattern of this compound, with its protected nitrogens and functionalized carbon, makes it an attractive intermediate for further chemical elaboration in the synthesis of novel therapeutic agents.

References

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemMedChem. 2026. Available from: [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. 2023. Available from: [Link]

-

13C NMR Chemical Shift. Oregon State University. Available from: [Link]

- Process for the preparation of optically active piperazine-2-carboxylic acid derivatives. Google Patents. 1999.

-

1H NMR Chemical Shift. Oregon State University. Available from: [Link]

-

13-C NMR - How Many Signals. Master Organic Chemistry. 2022. Available from: [Link]

-

A guide to 13C NMR chemical shift values. Compound Interest. 2015. Available from: [Link]

-

Piperazine-2-carboxylic acid. Oakwood Chemical. Available from: [Link]

-

An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. 2025. Available from: [Link]

-

Esterification of N-protected .alpha.-amino acids with alcohol/carbodiimide/4-(dimethylamino)pyridine. Racemization of aspartic and glutamic acid derivatives. The Journal of Organic Chemistry. 1981. Available from: [Link]

-

Correlation between C O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. The Journal of Physical Chemistry B. 2022. Available from: [Link]

-

Saturated Fatty Acids and Methyl Esters. AOCS. Available from: [Link]

-

Application of 1 H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures. SciSpace. 2015. Available from: [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. 2023. Available from: [Link]

- Process for esterification of amino acids and peptides. Google Patents. 1998.

-

The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. 2018. Available from: [Link]

-

Piperazine-2-carboxylic acid. PubChem. Available from: [Link]

-

Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. PubMed. 2015. Available from: [Link]

-

1 H NMR spectra of pure methyl ester (a) and methyl ester using... ResearchGate. Available from: [Link]

-

Synthesis of piperazines. Organic Chemistry Portal. Available from: [Link]

-

How can I differentiate ester and acid carbonyl in a polymer network by C-13 NMR spectroscopy? ResearchGate. 2014. Available from: [Link]

-

1H, 13C, 15N NMR and Theoretical Study of Protonated Carbamic Acids and Related Compounds. American Chemical Society. 1998. Available from: [Link]

-

Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available from: [Link]

-

14.5: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. 2025. Available from: [Link]

-

IR Absorption Table. University of Colorado Boulder. Available from: [Link]

-

Reactions of Amino Acids: Esterification. Pearson. 2024. Available from: [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available from: [Link]

-

C13 CHEMICAL SHIFTS IN ORGANIC CARBONYL GROUPS. Canadian Science Publishing. 1963. Available from: [Link]

-

H1 NMR: Chemical Shift Overview and Practice Ranking Protons With Respect to Chemical Shift. YouTube. 2024. Available from: [Link]

-

Carbonyl - compounds - IR - spectroscopy. University of Calgary. Available from: [Link]

-

IR signals for carbonyl compounds. Khan Academy. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. web.pdx.edu [web.pdx.edu]

- 4. Piperazine-2-carboxylic acid [oakwoodchemical.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. aocs.org [aocs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. IR Absorption Table [webspectra.chem.ucla.edu]

- 11. Khan Academy [khanacademy.org]

- 12. chemguide.co.uk [chemguide.co.uk]

Spectroscopic Unveiling of 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic properties of 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride, a substituted piperazine derivative of significant interest in medicinal chemistry and drug development. Piperazine scaffolds are integral to a wide array of pharmaceuticals, and a thorough understanding of their structural characteristics through spectroscopic methods is paramount for researchers, scientists, and drug development professionals. This document delves into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as they apply to the structural elucidation of this target molecule. While direct experimental spectra for this specific compound are not widely available in the public domain, this guide offers a robust, experience-based prediction and interpretation of its spectroscopic data, grounded in the analysis of closely related chemical structures and fundamental principles of spectroscopic techniques.

Introduction to this compound

This compound, with the chemical formula C₁₄H₁₉ClN₂O₄ and a molecular weight of 314.77 g/mol , is a chiral heterocyclic compound.[1] The presence of a benzyl group, a methyl ester, and the piperazine core imparts specific functionalities that are crucial to its potential biological activity. The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for many pharmaceutical applications. Accurate structural confirmation and purity assessment are critical milestones in the synthesis and development of such compounds, for which NMR, IR, and MS are indispensable analytical tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Architecture

NMR spectroscopy provides unparalleled insight into the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), within a molecule. The chemical shift (δ), signal multiplicity, and coupling constants (J) offer a detailed map of the molecular structure.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring NMR spectra for a compound like this compound is outlined below. The choice of solvent is critical; deuterated solvents such as Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterium Oxide (D₂O) are commonly used. For the hydrochloride salt, DMSO-d₆ or D₂O are often preferred due to better solubility.

Protocol: Acquiring ¹H and ¹³C NMR Spectra

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR, to ensure adequate signal dispersion.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals in the ¹H NMR spectrum and identify the chemical shifts for all signals in both ¹H and ¹³C spectra.

Caption: Workflow for NMR Data Acquisition and Analysis.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is expected to exhibit distinct signals corresponding to the protons of the benzyl group, the piperazine ring, and the methyl ester.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale |

| ~10-12 | Broad Singlet | 1H | N-H⁺ (piperazine) | The protonated nitrogen of the hydrochloride salt will be highly deshielded and may exchange with residual water, leading to a broad signal. |

| ~7.3-7.5 | Multiplet | 5H | Aromatic (C₆H₅) | Protons on the phenyl ring of the benzyl group. |

| ~5.2 | Singlet | 2H | -CH₂-Ph | Methylene protons of the benzyl group, adjacent to a nitrogen and an aromatic ring. |

| ~4.5-4.8 | Multiplet | 1H | H-2 (piperazine) | The proton at the chiral center (C2) is adjacent to a nitrogen and a carbonyl group, leading to a downfield shift. |

| ~3.7 | Singlet | 3H | -OCH₃ | Methyl protons of the ester group. |

| ~3.0-3.5 | Multiplet | 6H | H-3, H-5, H-6 (piperazine) | The remaining methylene protons of the piperazine ring. |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170-172 | C=O (ester) | Carbonyl carbon of the methyl ester. |

| ~155-157 | C=O (carbamate) | Carbonyl carbon of the benzyl carbamate. |

| ~136-138 | Quaternary C (aromatic) | The carbon of the phenyl ring attached to the methylene group. |

| ~127-129 | CH (aromatic) | Aromatic carbons of the benzyl group. |

| ~67-69 | -CH₂-Ph | Methylene carbon of the benzyl group. |

| ~55-58 | C-2 (piperazine) | The chiral carbon of the piperazine ring. |

| ~52-54 | -OCH₃ | Methyl carbon of the ester group. |

| ~40-50 | C-3, C-5, C-6 (piperazine) | The remaining methylene carbons of the piperazine ring. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol for FT-IR Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is the most common method for obtaining an IR spectrum.

Protocol: Acquiring an FT-IR Spectrum

-

Sample Preparation: For a solid sample, the KBr (potassium bromide) pellet method is common. Mix a small amount of the compound (1-2 mg) with ~100 mg of dry KBr powder and press it into a transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Background Spectrum: Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample) to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Place the sample in the IR beam and record the spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Caption: Workflow for FT-IR Data Acquisition and Analysis.

Predicted IR Spectral Data

The IR spectrum of this compound will display characteristic absorption bands for its functional groups.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-3100 | Medium | Aromatic C-H stretch |

| ~2850-3000 | Medium | Aliphatic C-H stretch (piperazine and methyl) |

| ~2400-2700 | Broad | N-H⁺ stretch (from hydrochloride) |

| ~1740-1760 | Strong | C=O stretch (ester) |

| ~1690-1710 | Strong | C=O stretch (carbamate) |

| ~1450-1600 | Medium | Aromatic C=C skeletal vibrations |

| ~1100-1300 | Strong | C-O stretch (ester and carbamate) |

| ~1000-1200 | Strong | C-N stretch |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern.

Experimental Protocol for Mass Spectrometry

Electrospray ionization (ESI) is a soft ionization technique suitable for polar and thermally labile molecules like the target compound, often coupled with a high-resolution mass analyzer like Time-of-Flight (TOF) or Orbitrap.

Protocol: Acquiring an ESI Mass Spectrum

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

-

Infusion: Introduce the sample solution into the ESI source at a constant flow rate.

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer, which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Caption: Workflow for ESI-MS Data Acquisition.

Predicted Mass Spectrometry Data

In positive ion mode ESI-MS, the compound is expected to be detected as its protonated molecular ion [M+H]⁺, where M is the free base. The molecular weight of the free base (C₁₄H₁₈N₂O₄) is 278.31 g/mol .

-

Expected [M+H]⁺: m/z 279.13

Predicted Fragmentation Pattern:

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would likely reveal characteristic fragment ions. Common fragmentation pathways for N-benzylpiperazine derivatives involve the cleavage of the benzylic C-N bond.

| Predicted m/z | Proposed Fragment |

| 220.10 | [M+H - CO₂ - CH₃]⁺ |

| 175.11 | [M+H - C₇H₇O₂]⁺ |

| 91.05 | [C₇H₇]⁺ (tropylium ion) |

Conclusion

The comprehensive spectroscopic analysis of this compound, as predicted in this guide, provides a detailed structural fingerprint of the molecule. The anticipated NMR data will confirm the connectivity of the protons and carbons, the IR spectrum will verify the presence of key functional groups, and the mass spectrum will establish the molecular weight and likely fragmentation pathways. While experimental data is the gold standard, this in-depth theoretical analysis, based on established principles and data from analogous compounds, serves as a valuable resource for researchers in the synthesis, characterization, and application of this and related piperazine derivatives.

References

-

PubChem. (n.d.). 1-Benzyl-2-methylpiperazine. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl piperazine-1-carboxylate. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 1-Benzyl 2-methyl (S)-piperazine-1,2-dicarboxylate. Retrieved from [Link]

-

Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Retrieved from [Link]

-

J&K Scientific. (n.d.). 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate. Retrieved from [Link]

-

Wiley Science Solutions. (n.d.). Spectral Databases. Retrieved from [Link]

Sources

Navigating the Unknown: A Senior Application Scientist's Guide to the Safe Handling of 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: A Call for Precaution

Deconstructing the Molecule: A Structural Hazard Assessment

The toxicological and safety profile of a molecule is intrinsically linked to its structure. By dissecting 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride, we can anticipate its reactivity and potential biological interactions.

-

The Piperazine Core: The piperazine ring is a common motif in pharmacologically active compounds. It is a basic heterocyclic amine that can cause skin and eye irritation, and in some cases, sensitization.[1] Piperazine itself is known to readily absorb water and carbon dioxide from the air.[2] Many piperazine derivatives exhibit stimulant effects on the central nervous system.[3]

-

The Benzyl Group: The presence of the N-benzyl group increases the lipophilicity of the molecule, which may enhance its absorption through the skin.

-

The Dicarboxylate Functionality: The methyl and benzyl esters at positions 1 and 2 introduce sites for potential hydrolysis, which could alter the compound's biological activity and clearance.

-

The Hydrochloride Salt: This salt form generally increases water solubility and may impact the compound's acidity and corrosivity.

Given these structural features, it is prudent to treat this compound with a degree of caution similar to that for other N-benzylated and functionalized piperazines.

Precautionary Hazard Profile: Learning from Analogs

In the absence of specific data for our target compound, we will construct a precautionary hazard profile based on the Globally Harmonized System (GHS) classifications of structurally related molecules. This approach allows us to anticipate potential risks and implement appropriate controls.

| Compound | CAS Number | GHS Hazard Statements | Source |

| 1-Benzyl-2-methylpiperazine | 29906-54-5 | H302, H312, H315, H319, H332, H335 | [4] |

| Benzyl piperazine-1-carboxylate | 31166-44-6 | H315, H319, H335 | [5] |

| 1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate | 129799-15-1 | H302, H315, H319, H332, H335 | [6] |

Anticipated GHS Classification for this compound:

Based on the data from these analogs, we can anticipate the following hazards:

-

Acute Toxicity: Harmful if swallowed (H302), Harmful in contact with skin (H312), Harmful if inhaled (H332).

-

Skin Corrosion/Irritation: Causes skin irritation (H315).

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation (H319).

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (H335).

Therefore, the following pictograms are recommended for labeling and in-laboratory signage:

Signal Word: Warning

The Hierarchy of Controls: A Proactive Safety Workflow

Effective chemical safety relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective control measures to minimize risk.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

For a novel compound like this compound, where elimination and substitution are not viable options for the intended research, our focus must be on robust engineering controls, stringent administrative protocols, and appropriate personal protective equipment.

Experimental Protocols: A Step-by-Step Guide to Safe Handling

The following protocols are designed to provide a self-validating system of safety, ensuring that each step minimizes potential exposure.

Receiving and Storage

-

Verification: Upon receipt, visually inspect the container for any signs of damage or leakage.

-

Labeling: Ensure the container is clearly labeled with the compound name, CAS number (392332-17-1), and the precautionary GHS pictograms and signal word identified in Section 2.

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed. Given the hydrochloride salt, storage in a desiccator may be advisable to prevent moisture absorption.

Weighing and Solution Preparation

Causality: These operations present the highest risk of generating airborne particles and leading to inhalation exposure. Therefore, all manipulations of the solid material must be conducted within a certified chemical fume hood.

-

Preparation: Before starting, ensure the fume hood sash is at the appropriate height and the work area is decontaminated. Have all necessary equipment (spatulas, weigh boats, solvent, vortex mixer, waste container) within the hood.

-

Personal Protective Equipment: At a minimum, wear a lab coat, chemical-resistant gloves (nitrile is a common choice, but glove compatibility should be verified with the solvent used), and chemical safety goggles.

-

Weighing: Carefully weigh the desired amount of the compound on an analytical balance, minimizing any dust generation.

-

Dissolution: Add the solvent to the solid in a closed container (e.g., a vial with a cap) and mix until dissolved.

-

Cleaning: Decontaminate all surfaces and equipment used with an appropriate solvent and cleaning agent. Dispose of all waste in a clearly labeled hazardous waste container.

Accidental Release and Spill Response

Caption: A logical workflow for responding to a chemical spill.

-

Evacuate: Immediately evacuate the area and alert nearby personnel.

-

Isolate: If safe to do so, prevent the spread of the spill by using an appropriate absorbent material.

-

Personal Protection: Do not attempt to clean up a spill without the proper PPE, including respiratory protection if the spill is large or in a poorly ventilated area.

-

Cleanup: For a small spill, cover with an inert absorbent material (e.g., vermiculite, sand) and scoop into a labeled hazardous waste container.

-

Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

-

Large Spills: For large spills, evacuate the lab, close the doors, and contact your institution's Environmental Health and Safety (EHS) department immediately.

First Aid Measures: Preparedness is Key

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Toxicological and Ecological Information: The Data Gap

A significant data gap exists for the specific toxicological and ecological properties of this compound. No specific LD50, carcinogenicity, mutagenicity, or environmental fate data has been found. Therefore, it is essential to handle this compound in a manner that prevents any release into the environment and minimizes all routes of human exposure. All waste containing this compound should be treated as hazardous and disposed of according to institutional and local regulations.

Conclusion: A Commitment to a Culture of Safety

The responsible advancement of science requires not only innovation but also a steadfast commitment to safety. While the complete safety profile of this compound remains to be fully elucidated, a proactive and precautionary approach based on the analysis of structural analogs provides a solid foundation for its safe handling. By understanding the "why" behind these safety protocols and adhering to the hierarchy of controls, researchers can confidently work with this and other novel compounds, ensuring that their discoveries are not made at the expense of their well-being.

References

-

PubChem. (n.d.). 1-Benzyl-2-methylpiperazine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl piperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

SWGDRUG. (2005, June 1). BENZYLPIPERAZINE. Retrieved from [Link]

-

001CHEMICAL. (n.d.). 1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate. Retrieved from [Link]

-

BIOSYNCE. (n.d.). 1-Benzyl 2-methyl Piperazine-1,2-dicarboxylate CAS 126937-43-7. Retrieved from [Link]

-

Almaghrabi, M. (2021, August 7). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. Retrieved from [Link]

- Elliott, J. M. (2011). Current Awareness of Piperazines: Pharmacology and Toxicology. Drug Testing and Analysis, 3(7-8), 430–438.

-

Organic Syntheses. (n.d.). 1-BENZYLPIPERAZINE. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

Sources

- 1. swgdrug.org [swgdrug.org]

- 2. Piperazine - Wikipedia [en.wikipedia.org]

- 3. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-Benzyl-2-methylpiperazine | C12H18N2 | CID 10442525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzyl piperazine-1-carboxylate | C12H16N2O2 | CID 643495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 001chemical.com [001chemical.com]

Unlocking the Therapeutic Potential of 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate Hydrochloride Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2][3] This technical guide delves into the therapeutic potential of a specific, yet underexplored, class of piperazine derivatives originating from the "1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride" core. While direct research on this parent compound is limited, the vast landscape of piperazine pharmacology allows for a predictive exploration of its derivatives as promising candidates for anticancer, antimicrobial, and neuroprotective agents. This document serves as a comprehensive roadmap for researchers, outlining synthetic strategies, robust in vitro and in vivo screening protocols, and the underlying mechanistic rationale to guide the discovery and development of novel therapeutics from this chemical series.

The Piperazine Scaffold: A Privileged Structure in Drug Design

The six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, known as piperazine, is a recurring motif in a wide array of FDA-approved drugs.[4] Its significance stems from a combination of desirable physicochemical properties. The two nitrogen atoms provide sites for hydrogen bonding, enhancing solubility and target interaction, while the overall structure offers a flexible yet constrained conformation that can be readily modified to optimize pharmacokinetic and pharmacodynamic profiles.[2] Piperazine derivatives have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[3][5][6]

The core structure, "this compound," presents a unique starting point for derivatization. The benzyl group at the N1 position and the methyl ester at the C2 position offer distinct handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

Potential Therapeutic Avenues for Novel Derivatives

Based on the extensive literature on piperazine-containing compounds, three key areas of biological activity are proposed for the derivatives of "this compound":

-

Anticancer Activity: The piperazine ring is a common feature in many anticancer agents.[4][7] Its derivatives have been shown to induce apoptosis, inhibit cell cycle progression, and interfere with angiogenesis.[7]

-

Antimicrobial Activity: The growing threat of antimicrobial resistance necessitates the development of novel antibiotics.[8] Piperazine derivatives have exhibited potent activity against a range of bacterial and fungal pathogens.[8][9][10]

-

Neuroprotective Activity: Several piperazine-based compounds have shown promise in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[9][11][12] Their mechanisms often involve modulation of neurotransmitter systems and protection against oxidative stress.[13][14]

Synthetic Strategy and Library Development

The "this compound" core can be systematically modified to generate a diverse chemical library for biological screening. A proposed synthetic workflow is outlined below:

Caption: Proposed synthetic workflow for generating a library of derivatives.

Investigating Anticancer Potential

Mechanistic Rationale

Piperazine derivatives can exert anticancer effects through various mechanisms, including:

-

Induction of Apoptosis: Many anticancer drugs trigger programmed cell death. Piperazine-containing compounds have been shown to activate apoptotic pathways by modulating the expression of Bcl-2 family proteins.

-

Cell Cycle Arrest: Uncontrolled cell proliferation is a hallmark of cancer. Certain piperazine derivatives can halt the cell cycle at different phases, preventing cancer cells from dividing.[7]

-

Kinase Inhibition: Many signaling pathways that drive cancer growth are regulated by kinases. The piperazine scaffold can serve as a template for designing potent kinase inhibitors.

Caption: Potential anticancer mechanisms of action.

Experimental Protocols

4.2.1. In Vitro Cytotoxicity Screening (MTT Assay)

This initial screen identifies compounds that inhibit cancer cell proliferation.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized derivatives against various cancer cell lines.

-

Procedure:

-

Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compounds for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. The MTT is reduced by viable cells to a purple formazan product.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value for each compound.

-

4.2.2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay confirms if the cytotoxic effect is due to apoptosis.

-

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with the test compounds.

-

Procedure:

-

Treat cancer cells with the test compounds at their respective IC50 concentrations for 24-48 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Data Presentation

| Derivative ID | Cancer Cell Line | IC50 (µM) |

| PZD-001 | MCF-7 | Value |

| PZD-001 | A549 | Value |

| PZD-002 | MCF-7 | Value |

| PZD-002 | A549 | Value |

| Doxorubicin (Control) | MCF-7 | Value |

| Doxorubicin (Control) | A549 | Value |

Exploring Antimicrobial Activity

Mechanistic Rationale

The antimicrobial action of piperazine derivatives can be attributed to:

-

Disruption of Cell Membrane Integrity: Some piperazine compounds can interact with the lipids in bacterial cell membranes, leading to increased permeability and leakage of cellular contents.[15]

-

Inhibition of Essential Enzymes: Piperazines can inhibit enzymes crucial for bacterial survival, such as DNA gyrase or dihydrofolate reductase.

-

Inhibition of Biofilm Formation: Biofilms are communities of bacteria that are highly resistant to antibiotics. Certain piperazine derivatives can prevent the formation of these protective structures.

Caption: Potential antimicrobial mechanisms of action.

Experimental Protocols

5.2.1. Minimum Inhibitory Concentration (MIC) Assay

This is the gold standard for determining the antimicrobial potency of a compound.[16]

-

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.[16]

-

Procedure (Broth Microdilution Method):

-

Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include positive (microorganism with no compound) and negative (medium only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound at which there is no visible turbidity.[16]

-

5.2.2. Minimum Bactericidal Concentration (MBC) Assay

This assay determines if a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

-

Objective: To determine the lowest concentration of a compound that results in a 99.9% reduction in the initial bacterial inoculum.

-

Procedure:

-

Following the MIC determination, take an aliquot from each well that showed no visible growth.

-

Spread the aliquot onto an agar plate (e.g., Mueller-Hinton Agar).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MBC is the lowest concentration of the compound that results in no bacterial growth on the agar plate.

-

Data Presentation

| Derivative ID | Microorganism | MIC (µg/mL) | MBC (µg/mL) |

| PZD-001 | S. aureus | Value | Value |

| PZD-001 | E. coli | Value | Value |

| PZD-002 | S. aureus | Value | Value |

| PZD-002 | E. coli | Value | Value |

| Ciprofloxacin (Control) | S. aureus | Value | Value |

| Ciprofloxacin (Control) | E. coli | Value | Value |

Assessing Neuroprotective Effects

Mechanistic Rationale

The neuroprotective properties of piperazine derivatives may involve:

-

Modulation of Neurotransmitter Receptors: Many piperazine compounds interact with serotonin and dopamine receptors, which play a crucial role in cognitive function and mood.[13]

-

Antioxidant Activity: Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases. Piperazine derivatives can scavenge reactive oxygen species (ROS) and protect neurons from oxidative injury.[9]

-

Inhibition of Acetylcholinesterase (AChE): In Alzheimer's disease, there is a decline in the levels of the neurotransmitter acetylcholine. AChE inhibitors, some of which contain a piperazine moiety, can increase acetylcholine levels in the brain.[9]

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 5. jetir.org [jetir.org]

- 6. researchgate.net [researchgate.net]

- 7. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijbpas.com [ijbpas.com]

- 11. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 13. researchgate.net [researchgate.net]

- 14. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Piperazine based antimicrobial polymers: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of (S)-1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride in Modern Medicinal Chemistry: A Technical Guide

Introduction: Beyond the Flatland of Achiral Scaffolds

In the landscape of contemporary drug discovery, the demand for molecules with high target specificity and optimized pharmacokinetic profiles has driven a paradigm shift towards three-dimensional chemical matter. The piperazine ring, a privileged scaffold, has long been a cornerstone in medicinal chemistry, gracing the structures of numerous blockbuster drugs.[1] Its unique six-membered heterocyclic structure with two opposing nitrogen atoms imparts favorable properties such as improved water solubility, oral bioavailability, and the ability to engage in crucial hydrogen bond interactions with biological targets.[1] However, the majority of piperazine-containing drugs are substituted only at the nitrogen atoms, leaving the vast potential of stereochemically defined carbon backbones largely untapped.[1]

This guide delves into the core of this evolving field by focusing on a specialized, chiral building block: (S)-1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride (CAS 1217444-22-8). We will dissect its structural attributes, explore its strategic value as a synthetic intermediate, and provide expert insights into its application for the rational design of next-generation therapeutics, particularly those targeting the central nervous system.

Molecular Architecture and Inherent Chemical Potential

The power of (S)-1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride as a synthetic tool lies in its carefully orchestrated arrangement of functional groups, each serving a distinct and strategic purpose.

| Property | Value | Source |

| CAS Number | 1217444-22-8 | [2] |

| Molecular Formula | C₁₄H₁₉ClN₂O₄ | [2] |